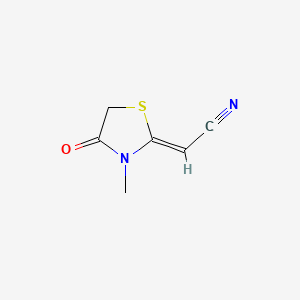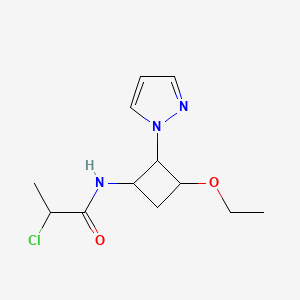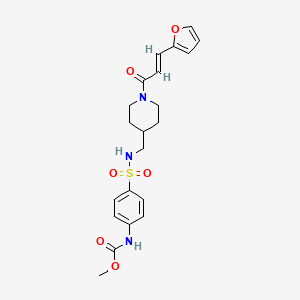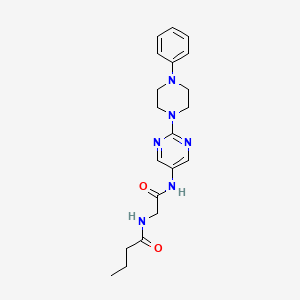
(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD8931, and it belongs to the class of small molecule inhibitors that target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Mecanismo De Acción
AZD8931 works by inhibiting the activity of EGFR and HER2, which are both receptor tyrosine kinases that play a critical role in cell growth and survival. By inhibiting these receptors, AZD8931 prevents the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD8931 are complex and depend on the specific cell type and context. In general, AZD8931 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also improving cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZD8931 is its specificity for EGFR and HER2, which makes it a potentially valuable tool for studying the role of these receptors in various biological processes. However, one limitation of AZD8931 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on AZD8931. One area of interest is the development of more potent and selective inhibitors of EGFR and HER2 that may have improved efficacy and fewer side effects. Another area of interest is the exploration of the potential therapeutic applications of AZD8931 in other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms underlying the effects of AZD8931 on cognitive function and memory in animal models of Alzheimer's disease.
Métodos De Síntesis
The synthesis of (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one involves several steps. The first step involves the condensation of 3-aminopyrimidine-2,4(1H,3H)-dione with (E)-3-(bromomethyl)phenylprop-2-en-1-one in the presence of a base. The resulting intermediate is then treated with sodium azide to form the azide compound. Finally, the azide compound is reduced to the desired product using hydrogen gas and a palladium catalyst.
Aplicaciones Científicas De Investigación
The potential applications of AZD8931 are vast, and it has been studied extensively in the fields of cancer research and neuroscience. In cancer research, AZD8931 has been shown to inhibit the growth of tumor cells that overexpress EGFR and HER2, which are often associated with aggressive cancers. In neuroscience, AZD8931 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-15(8-7-13-5-2-1-3-6-13)20-11-14(12-20)19-16-17-9-4-10-18-16/h1-10,14H,11-12H2,(H,17,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOTYEKFPNKTEC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)







![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)
![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)
